3,6-Dimethoxy-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

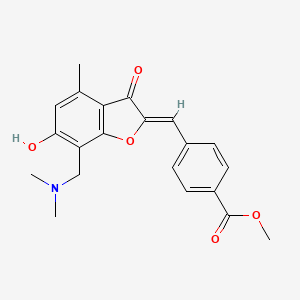

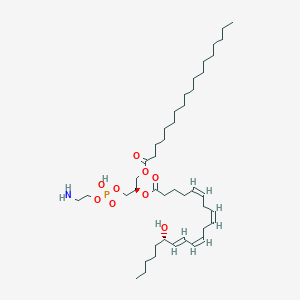

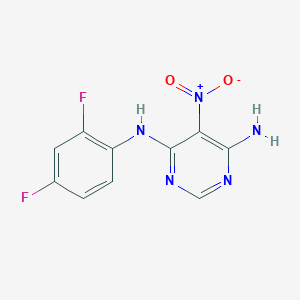

3,6-Dimethoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 50472-09-8 . It has a molecular weight of 227.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dimethoxy-2-nitrobenzoic acid . The InChI code for this compound is 1S/C9H9NO6/c1-15-5-3-4-6 (16-2)8 (10 (13)14)7 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

3,6-Dimethoxy-2-nitrobenzoic acid is a powder that is stored at room temperature . It has a melting point of 192-194 degrees Celsius .Aplicaciones Científicas De Investigación

Polymorphic Control in Crystallization 3,6-Dimethoxy-2-nitrobenzoic acid, while not directly studied, shares relevance with studies on similar compounds like 2,6-dimethoxybenzoic acid. Research has explored how additives can control the polymorphic outcome of crystallization, which is crucial for the pharmaceutical industry and materials science. For example, the use of surfactants and polymers has shown potential in favoring the formation of specific crystalline forms, which can significantly impact the material's properties and efficacy in drug delivery systems (Semjonova & Be̅rziņš, 2022).

Decarboxylative Heterocoupling for Biaryl Synthesis The heterocoupling reactions involving compounds similar to 3,6-Dimethoxy-2-nitrobenzoic acid, such as 2-nitrobenzoic and 2,6-dimethoxybenzoic acids, have been studied for biaryl synthesis. This process is catalyzed by a [PdCl2/Cu(OH)2] system, demonstrating significant yields and providing a method for constructing complex biaryl structures, essential in organic synthesis and pharmaceuticals (Rameau et al., 2014).

Electrochemical Accumulation Studies Research on the accumulation of nitroanilines and related nitro compounds at carbon paste electrodes (CPE) has implications for electrochemical sensors and analytical methods. Such studies are relevant for understanding how 3,6-Dimethoxy-2-nitrobenzoic acid and similar compounds interact with electrodes, which can aid in developing sensitive detection methods for environmental monitoring and analytical chemistry (Kuz’mina et al., 2003).

Antitumor Activity and TOP1 Targeting Investigations into the antitumor activity of nitro-substituted compounds have shown that replacing methoxyl groups with nitro substituents in certain molecules can retain or enhance their activity against cancer cells. This suggests potential research pathways for 3,6-Dimethoxy-2-nitrobenzoic acid derivatives in cancer therapy, particularly in targeting topoisomerase I, a key enzyme in DNA replication (Singh et al., 2003).

Functionalization via TDAE Methodology The synthesis of substituted compounds from reactions involving 6-nitrobenzo[1,3]dioxole demonstrates the potential for functionalizing compounds like 3,6-Dimethoxy-2-nitrobenzoic acid. Such methodologies are crucial for creating novel compounds with potential applications in drug development and materials science (Amiri-Attou et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitroaromatic compounds like this one often interact with various enzymes and proteins within the cell .

Mode of Action

The exact mode of action of 3,6-Dimethoxy-2-nitrobenzoic acid is not well-documented. Nitroaromatic compounds are generally known to undergo reduction reactions within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular components, leading to various effects .

Biochemical Pathways

Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .

Pharmacokinetics

As a nitroaromatic compound, it’s likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitroaromatic compounds can cause a variety of effects at the cellular level, including dna damage, protein dysfunction, and disruption of cellular respiration .

Action Environment

The action, efficacy, and stability of 3,6-Dimethoxy-2-nitrobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is present .

Propiedades

IUPAC Name |

3,6-dimethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXKXSMYSALLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)

![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)

![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)